

Application Notes and Protocols for Labeling Synthetic Fibers with Fba 185

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Compound of Interest

Compound Name: Fba 185

Cat. No.: B080080

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These application notes provide a comprehensive guide for the fluorescent labeling of synthetic fibers using Fluorescent Brightener 185 (**Fba 185**) for research purposes. This document includes the chemical and physical properties of **Fba 185**, detailed protocols for fiber labeling and analysis, and methods for quantifying fluorescence and assessing photostability.

Introduction to Fba 185

Fluorescent Brightener 185 (**Fba 185**) is an optical brightening agent belonging to the benzoxazole class of compounds. Its chemical structure, 2,5-Bis(benzoxazol-2-yl)thiophene, gives it the ability to absorb ultraviolet (UV) light and emit it in the blue region of the visible spectrum. This property makes it an effective tool for fluorescently labeling synthetic materials, which often exhibit a yellowish tint. In a research context, **Fba 185** can be utilized as a fluorescent probe to visualize and quantify synthetic fibers in various matrices.

The mechanism of action involves the absorption of UV radiation by the conjugated π -electron system of the **Fba 185** molecule, exciting it to a higher energy state. As the molecule returns to its ground state, it emits the absorbed energy as visible blue light, typically with a maximum emission wavelength around 429 nm.^[1]

Data Presentation

Physicochemical Properties of Fba 185

Property	Value	Reference
Chemical Name	2,5-Bis(benzoxazol-2-yl)thiophene	[2]
CAS Number	2866-43-5	[2]
Molecular Formula	C ₁₈ H ₁₀ N ₂ O ₂ S	[3]
Molecular Weight	318.35 g/mol	[3]
Appearance	Light yellow crystalline powder	[2]
Melting Point	216-220 °C	[3]
Solubility	Insoluble in water; Soluble in organic solvents and concentrated acids.	[1]
Maximum Absorption Wavelength (λ _{max})	367 nm (in Toluene)	[1]
Maximum Emission Wavelength (λ _{em})	429 nm (in Toluene)	[1]

Recommended Starting Concentrations for Labeling

The following concentrations are suggested as starting points for optimization in a research setting. Actual optimal concentrations may vary depending on the specific fiber type, desired signal intensity, and imaging modality.

Fiber Type	Labeling Solution Concentration (w/v)	Incubation Time (minutes)	Incubation Temperature (°C)
Polyester (PET)	0.01% - 0.1%	30 - 60	60 - 80
Polyamide (Nylon)	0.01% - 0.1%	30 - 60	60 - 80
Polyvinyl Chloride (PVC)	0.05% - 0.2%	45 - 75	50 - 70
Polypropylene (PP)	0.05% - 0.2%	60 - 90	70 - 90

Experimental Protocols

Preparation of Fba 185 Stock Solution

Materials:

- Fluorescent Brightener 185 (powder)
- Dimethyl sulfoxide (DMSO) or Toluene
- Vortex mixer
- Microcentrifuge tubes or glass vials

Protocol:

- Weigh out the desired amount of **Fba 185** powder.
- Add the appropriate volume of DMSO or Toluene to achieve a stock solution concentration of 1% (w/v).
- Vortex the mixture thoroughly until the **Fba 185** is completely dissolved. Gentle heating may be applied if necessary.
- Store the stock solution in a dark, airtight container at 4°C.

Protocol for Labeling Synthetic Fibers

Materials:

- Synthetic fibers of interest (e.g., polyester, polyamide)
- **Fba 185** stock solution (1% in DMSO or Toluene)
- Ethanol
- Deionized water
- Heat block or water bath

- Microcentrifuge tubes
- Forceps
- Microscope slides and coverslips
- Mounting medium

Protocol:

- Cut the synthetic fibers into appropriate lengths for analysis.
- Wash the fibers with ethanol to remove any surface contaminants, followed by a rinse with deionized water. Air dry the fibers completely.
- Prepare a working solution of **Fba 185** by diluting the stock solution in an appropriate solvent to the desired final concentration (refer to Table 2.2).
- Place the dried fibers into a microcentrifuge tube and add a sufficient volume of the **Fba 185** working solution to fully immerse the fibers.
- Incubate the fibers at the recommended temperature for the specified duration (see Table 2.2).
- Following incubation, remove the labeling solution and wash the fibers extensively with the solvent used for the working solution to remove unbound dye.
- Perform a final rinse with deionized water and allow the fibers to air dry in the dark.
- Mount the labeled fibers on a microscope slide with a suitable mounting medium for imaging.

Fluorescence Microscopy Imaging

Instrumentation:

- Fluorescence microscope equipped with a DAPI filter set (or a filter set appropriate for excitation around 367 nm and emission around 429 nm).
- High-sensitivity camera for fluorescence imaging.

Procedure:

- Place the slide with the labeled fibers on the microscope stage.
- Using the appropriate filter set, excite the **Fba 185** and capture the fluorescence emission.
- Optimize exposure time and gain settings to obtain a clear image with minimal background noise.
- Acquire images for subsequent analysis.

Quantification of Fluorescence Intensity

Software:

- Image analysis software such as ImageJ or FIJI.

Procedure:

- Open the acquired fluorescence images in the image analysis software.
- Define a region of interest (ROI) that encompasses the labeled fiber.
- Measure the mean fluorescence intensity within the ROI.
- To correct for background fluorescence, select a background ROI in a region without any fibers and subtract this value from the fiber's mean fluorescence intensity.
- Repeat this measurement for multiple fibers and under different labeling conditions to obtain quantitative data.

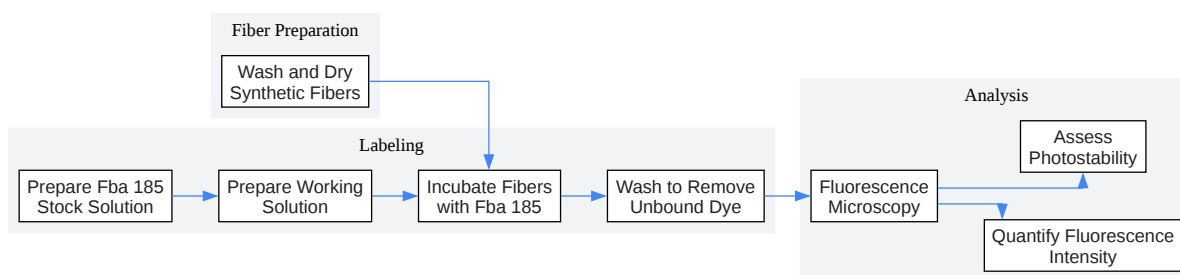
Assessment of Photostability

Procedure:

- Mount a labeled fiber on the microscope slide.
- Select a specific area of the fiber and continuously expose it to the excitation light.

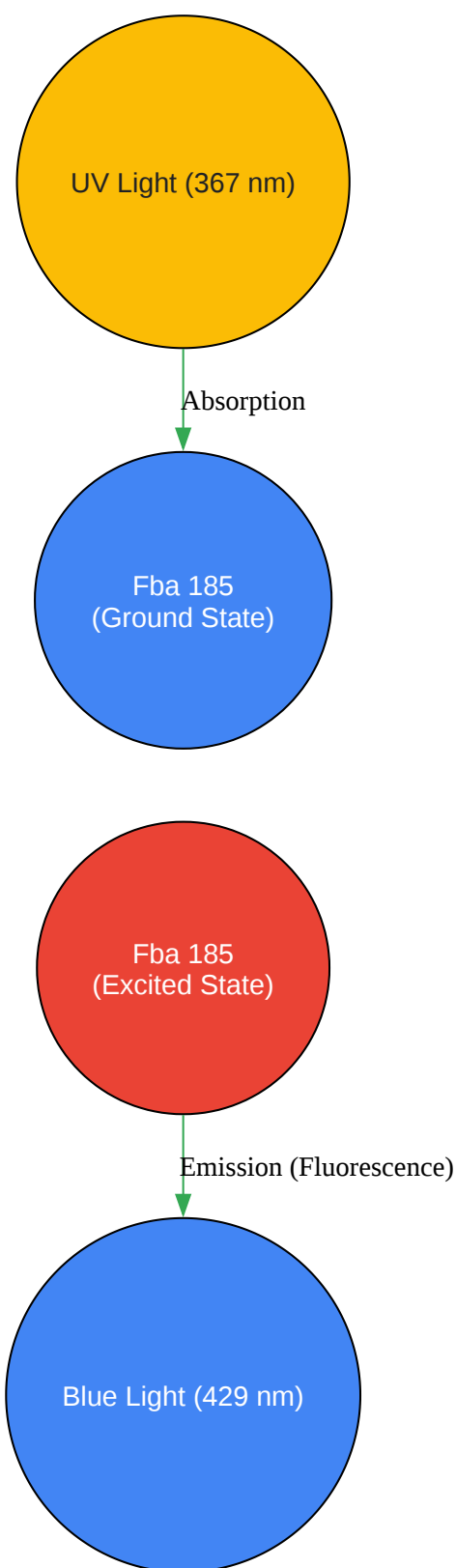
- Acquire images at regular time intervals (e.g., every 30 seconds) for a defined period (e.g., 10 minutes).
- Measure the fluorescence intensity of the exposed area in each image.
- Plot the fluorescence intensity as a function of time to determine the photobleaching rate.

Visualizations



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Caption: Experimental workflow for labeling and analysis.



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Caption: Mechanism of **Fba 185** fluorescence.

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